4-isopropoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide
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Overview
Description
N-[1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dihydropyrimidinone and pyrazole rings, followed by their functionalization and coupling. Common reagents used in these reactions include aldehydes, urea, and various catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- Various dihydropyrimidinones and pyrazoles with different substituents .
Uniqueness
What sets N-[1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23N5O3S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C27H23N5O3S/c1-17(2)35-20-12-10-19(11-13-20)26(34)29-24-15-22(23-9-6-14-36-23)31-32(24)27-28-21(16-25(33)30-27)18-7-4-3-5-8-18/h3-17H,1-2H3,(H,29,34)(H,28,30,33) |
InChI Key |
KPJCXPUSWNLGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
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